Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane

Description

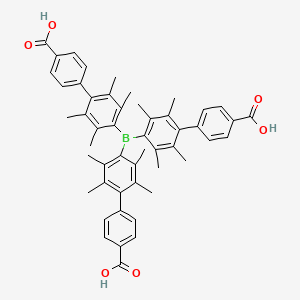

Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane is a sterically hindered organoboron compound characterized by three biphenyl moieties substituted with methyl groups at the 2', 3', 5', and 6' positions and a carboxylic acid group at the 4' position. The compound is synthesized via hydrolysis of its methoxycarbonyl precursor using LiOH in a THF/water mixture, yielding 85.3% of the final product . Key structural features include:

Properties

Molecular Formula |

C51H51BO6 |

|---|---|

Molecular Weight |

770.8 g/mol |

IUPAC Name |

4-[4-bis[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]boranyl-2,3,5,6-tetramethylphenyl]benzoic acid |

InChI |

InChI=1S/C51H51BO6/c1-25-31(7)46(32(8)26(2)43(25)37-13-19-40(20-14-37)49(53)54)52(47-33(9)27(3)44(28(4)34(47)10)38-15-21-41(22-16-38)50(55)56)48-35(11)29(5)45(30(6)36(48)12)39-17-23-42(24-18-39)51(57)58/h13-24H,1-12H3,(H,53,54)(H,55,56)(H,57,58) |

InChI Key |

CLEQBRQQYCMENQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C(=O)O)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=C(C=C4)C(=O)O)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=C(C=C6)C(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane typically involves the reaction of boron trihalides with the corresponding biphenyl carboxylic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trihalides. The general reaction scheme is as follows:

Preparation of Biphenyl Carboxylic Acid Derivative: The biphenyl carboxylic acid derivative is synthesized by Friedel-Crafts acylation of biphenyl with the appropriate acyl chloride, followed by reduction and carboxylation.

Formation of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane: The biphenyl carboxylic acid derivative is reacted with boron trihalides (such as boron trichloride) in the presence of a Lewis acid catalyst to form the desired borane compound.

Industrial Production Methods

Industrial production of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane undergoes various types of chemical reactions, including:

Oxidation: The borane can be oxidized to form boronic acids or borates.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed in inert atmospheres to prevent oxidation.

Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Reduced organic compounds with boron-containing by-products.

Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane has several scientific research applications:

Organic Synthesis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation.

Catalysis: The compound acts as a Lewis acid catalyst in a range of reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds.

Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which can accept electron pairs from donor molecules. This property allows the compound to activate substrates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The carboxylic acid groups in the target compound contrast with electron-withdrawing fluorinated groups in B(C6F5)3 or tris(3,5-difluorophenyl)borane. This difference impacts Lewis acidity and solubility.

Lewis Acidity

Lewis acidity is a critical metric for boranes in catalysis. While direct measurements for the target compound are absent, comparisons can be inferred:

- Gutmann-Beckett Method: B(C6F5)3 has an acceptor number (AN) of ~82, making it one of the strongest known Lewis acids .

- Fluorinated Analogues: Tris(3,5-difluorophenyl)borane exhibits higher Lewis acidity than non-fluorinated boranes due to electron-withdrawing fluorine atoms .

- Steric vs. Electronic Effects : The target compound’s carboxylic acid groups may enhance acidity via inductive effects, but steric hindrance from methyl groups could limit substrate access.

Catalytic Performance

Key Insights :

- B(C6F5)3 dominates in broad applications (e.g., siloxane chemistry, carbene transfer) due to its balance of acidity and moderate steric profile .

Biological Activity

Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane (TMBCA-B) is a complex organic compound featuring a boron atom coordinated to three bulky carboxylic acid groups derived from tetramethylbiphenyl. This unique structure contributes to its potential biological activities and applications in various fields, including materials science and organic synthesis. This article explores the biological activity of TMBCA-B, highlighting its interactions with biological systems, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHBO

Molecular Weight: 770.75 g/mol

CAS Number: 1048667-04-4

The compound consists of a boron center surrounded by three bulky biphenyl-derived carboxylic acid moieties. This configuration enhances steric hindrance, influencing its solubility and reactivity compared to simpler boronic acids or phenolic compounds.

Interaction Studies

Research has focused on the interaction of TMBCA-B with various biological molecules, particularly enzymes and cellular components. These studies aim to elucidate its potential therapeutic applications, especially in cancer treatment and enzyme inhibition.

- Enzyme Inhibition: Preliminary studies have indicated that TMBCA-B can inhibit specific enzymes involved in metabolic pathways, which may lead to anti-cancer effects. The bulky structure may enhance binding affinity due to increased steric interactions with the enzyme's active site.

- Cellular Uptake: Investigations into the cellular uptake mechanisms reveal that TMBCA-B can penetrate cell membranes effectively, possibly through passive diffusion or facilitated transport mechanisms. This property is crucial for its potential use as a drug delivery system.

Case Studies

- Anti-Cancer Activity: A study demonstrated that TMBCA-B exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

- Antioxidant Properties: Another research highlighted the antioxidant capacity of TMBCA-B, suggesting it could scavenge free radicals and reduce oxidative stress in cells. This property may contribute to its protective effects against cellular damage.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Traits |

|---|---|---|

| Tris(4-carboxyphenyl)borane | Contains three carboxyphenyl groups | More hydrophilic due to phenolic groups |

| Boronic Acid Derivatives | Various substitutions on the aromatic ring | Used extensively in Suzuki coupling reactions |

| Tetramethylbiphenyl Boronic Acid | Similar biphenyl structure but lacks carboxylic acids | Focused on synthetic applications |

TMBCA-B is distinguished by its bulky tetramethyl substituents that enhance steric hindrance, potentially influencing reactivity and solubility compared to simpler boronic acids or phenolic compounds .

Future Research Directions

Further research is necessary to fully understand the biological mechanisms underlying the activity of TMBCA-B. Areas for future investigation include:

- Mechanistic Studies: Detailed mechanistic studies are needed to elucidate how TMBCA-B interacts at the molecular level with target enzymes and cellular pathways.

- In Vivo Studies: Animal models should be employed to assess the pharmacokinetics, bioavailability, and therapeutic efficacy of TMBCA-B in vivo.

- Formulation Development: Exploring various formulations for improved delivery and efficacy in clinical settings could enhance the therapeutic potential of TMBCA-B.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.